Cas no 658-99-1 (3,4-Difluorophenylacetonitrile)
3,4-Difluorophenylacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Difluorophenyl)acetonitrile
- 3,4-difluorobenzyl cyanide
- 3,4-Difluorophenylacetonitrile
- (3,4-difluorophenyl)acetonitrile
- Benzeneacetonitrile, 3,4-difluoro-
- GNPYERUNJMDEFQ-UHFFFAOYSA-N
- 2-(3,4-difluorophenyl)ethanenitrile
- nc1r cf df
- PubChem4157
- KSC493G1B
- 3,4-difluorophenyl acetonitrile
- (3,4-dif
- (3,4-difluoro-phenyl)-acetonitrile
- A24138
- AM82825
- Z1187714535
- CS-W008405
- EINECS 211-528-8
- EN300-76118
- AC-9789
- SY016893
- SCHEMBL435376
- PS-8907
- MFCD00009974
- DTXSID10215986
- NS00042713
- AKOS005207087
- FT-0614286
- 2-(3,4-difluoro-phenyl)-acetonitrile
- 3,4-Difluorophenylacetonitrile, 98%
- J-511156
- 2-(3,4-difluorophenyl)acetonitrile;3,4-Difluorophenylacetonitrile
- 658-99-1
- DB-024201
- FD70744
- DTXCID40138477
- 211-528-8
-
- MDL: MFCD00009974
- Inchi: 1S/C8H5F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2
- InChI Key: GNPYERUNJMDEFQ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(CC#N)=C1)F
- BRN: 2575714
Computed Properties
- Exact Mass: 153.03900
- Monoisotopic Mass: 153.039
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: White to grayish yellow powder
- Density: 1.244 g/mL at 25 °C(lit.)
- Boiling Point: 222.4℃ at 760 mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: n20/D 1.4844(lit.)
- PSA: 23.79000
- LogP: 2.03088
- Solubility: Insoluble in water
3,4-Difluorophenylacetonitrile Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36-S36/37
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
- Packing Group:III
- Hazard Level:6.1
3,4-Difluorophenylacetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,4-Difluorophenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004853-5g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 98% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 004853-10g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 98% | 10g |
£28.00 | 2022-03-01 | |
| Fluorochem | 004853-25g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 98% | 25g |
£51.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122865-5g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 98% | 5g |
¥122.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122865-25g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 98% | 25g |
¥396.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122865-1g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 98% | 1g |
¥35.90 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005587-5g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 98% | 5g |
502.0CNY | 2021-07-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011246-1g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 97% | 1g |
¥31 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011246-5g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 97% | 5g |
¥93 | 2024-05-22 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808359-100g |
3,4-Difluorophenylacetonitrile |
658-99-1 | 97% | 100g |
¥2,088.00 | 2022-01-11 |
3,4-Difluorophenylacetonitrile Suppliers
3,4-Difluorophenylacetonitrile Related Literature
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1. Electrochemistry of some ethyl α-bromo(dihalophenyl) acetates and electrochemical synthesis of diastereoisomeric diethyl 2,3-bis (dihalogenophenyl) succinatesLeonardo Mattiello,Carlo De Luca,Liliana Rampazzo J. Chem. Soc. Perkin Trans. 2 1990 1041
Additional information on 3,4-Difluorophenylacetonitrile
Comprehensive Guide to 3,4-Difluorophenylacetonitrile (CAS No. 658-99-1): Properties, Applications, and Industry Insights
3,4-Difluorophenylacetonitrile (CAS No. 658-99-1) is a fluorinated organic compound widely recognized for its versatility in pharmaceutical and agrochemical synthesis. With the increasing demand for fluorinated building blocks in modern chemistry, this compound has gained significant attention due to its unique molecular structure, characterized by two fluorine atoms at the 3- and 4-positions of the phenyl ring. Researchers and manufacturers frequently search for high-purity 3,4-Difluorophenylacetonitrile to optimize reactions in drug discovery and material science.
The compound’s chemical stability and reactivity make it a preferred intermediate for synthesizing biologically active molecules. Recent trends in green chemistry have also spurred interest in eco-friendly synthesis methods for 3,4-Difluorophenylacetonitrile derivatives, aligning with global sustainability goals. Common queries include "How to synthesize 3,4-Difluorophenylacetonitrile?" and "What are the industrial uses of CAS 658-99-1?"—questions this article addresses in detail.
From a technical perspective, 3,4-Difluorophenylacetonitrile exhibits a melting point range of 30–35°C and a boiling point of approximately 230°C, making it suitable for controlled reactions under moderate conditions. Its nitrile functional group allows for further transformations, such as hydrolysis or reduction, to yield valuable intermediates like 3,4-difluorophenylacetic acid. These properties are critical for applications in pharmaceutical intermediates and crop protection agents.
In the pharmaceutical sector, 658-99-1 is often employed in the synthesis of fluorinated APIs (Active Pharmaceutical Ingredients), particularly for CNS drugs and anti-inflammatory agents. The fluorine effect—enhancing bioavailability and metabolic stability—drives demand for this compound. Meanwhile, agrochemical companies leverage its derivatives to develop next-generation pesticides with improved efficacy and environmental profiles.
Analytical techniques such as HPLC and GC-MS are essential for quality control of 3,4-Difluorophenylacetonitrile, ensuring compliance with industry standards like ICH guidelines. Storage recommendations typically emphasize protection from moisture and light, with inert atmospheres preferred for long-term stability. These practical insights are vital for laboratories and production facilities handling this compound.
Emerging research explores the role of 3,4-Difluorophenylacetonitrile in material science, particularly in liquid crystals and OLED materials. Its electron-withdrawing properties contribute to tuning electronic band gaps, a hot topic in organic electronics. Such applications highlight the compound’s cross-industry relevance beyond traditional chemistry.
To meet evolving market needs, suppliers now offer custom synthesis services for 3,4-Difluorophenylacetonitrile, including isotopic labeling (13C, 2H) for tracer studies. This aligns with the growing focus on precision chemistry in drug development. FAQs like "Where to buy CAS 658-99-1 in bulk?" or "Is 3,4-Difluorophenylacetonitrile compatible with Suzuki coupling?" reflect user priorities, underscoring the need for accessible technical data.
In summary, 3,4-Difluorophenylacetonitrile (CAS No. 658-99-1) remains a cornerstone in fluorinated chemistry, bridging gaps between academia and industry. Its adaptability to green synthesis protocols and expanding applications in high-tech materials ensure its continued relevance. For researchers, understanding its structure-activity relationships is key to unlocking novel innovations.
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